molecular formula C12H14BCl2FO2 B1422151 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1116681-96-9

2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1422151
CAS RN: 1116681-96-9
M. Wt: 291 g/mol
InChI Key: PMLQYOJKCHQKNC-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCF-TMD) is a chemical compound that has been used in a variety of scientific research applications. It is a boron-containing compound that has unique properties that make it useful for a wide range of laboratory experiments. DCF-TMD has been used in a variety of biochemical and physiological experiments, as well as in research related to drug development.

Scientific Research Applications

  • Synthesis of Serine Protease Inhibitors : A study by Spencer et al. (2002) describes the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases, including thrombin. These compounds have potential applications in medicinal chemistry (Spencer et al., 2002).

  • Synthesis of Boron-Containing Polyenes : Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are intermediates for boron-capped polyenes. These compounds have applications in materials science, particularly in the development of new materials for LCD technology (Das et al., 2015).

  • Allylating Reagent in Organic Synthesis : A study by Ramachandran and Gagare (2010) focused on the use of 1,3,2‐dioxaborolane derivatives as allylating reagents in the preparation of homoallylic alcohols and amines, showcasing their utility in organic synthesis (Ramachandran & Gagare, 2010).

  • Crystal Structure and DFT Study of Boric Acid Ester Intermediates : Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds. These boric acid ester intermediates were analyzed for their molecular structures using density functional theory (DFT), offering insights into their physicochemical properties (Huang et al., 2021).

Biochemical Analysis

Biochemical Properties

2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can enhance the reactivity and specificity of the enzymes involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects are crucial for understanding how this compound can be used in therapeutic applications or as a tool in biochemical research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for elucidating the precise mode of action of this compound in different biological contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function observed in in vitro or in vivo studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular activities, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcomes. Understanding these dosage effects is crucial for optimizing the use of this compound in research and potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells. Detailed studies on these pathways are essential for understanding how this compound is processed within biological systems and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. Understanding these transport and distribution mechanisms is vital for optimizing the use of this compound in research and therapeutic applications .

properties

IUPAC Name

2-(4,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLQYOJKCHQKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682347
Record name 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116681-96-9
Record name 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4,5-dichloro-2-fluorobenzene (1.0 g, 4.11 mmol) was dissolved in tetrahydrofuran (THF; 20 mL) and cooled to −10° C. A 2.0M solution of isopropylmagnesium chloride (2.3 mL, 4.6 mmol) in THF was added dropwise via a syringe. The reaction mixture was stirred at −10° C. for 1 hour, allowed to warm toward 0° C. for 1 hour, then cooled to −10° C. again. A solution of 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (0.85 g, 4.56 mmol) in THF (1.0 mL) was then added dropwise and the reaction was allowed to warm to ambient temperature. The reaction mixture was then added to diethyl ether and extracted with 1N sodium hydroxide. The aqueous phases were combined, acidified to pH 3 with concentrated HCl, and extracted with dichloromethane twice. The organic phases were combined, dried, filtered and concentrated to give the title compound (0.85 g, 71% yield) that was used without further purification: 1H NMR (CDCl3): δ 7.73 (d, 1H), 7.12 (d, 1H), 1.3 (s, 12H).
Quantity
1 g
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20 mL
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2.3 mL
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0.85 g
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1 mL
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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